molecular formula C16H22N2O3S B10976361 Propan-2-yl 4-cyano-5-[(2-ethylbutanoyl)amino]-3-methylthiophene-2-carboxylate

Propan-2-yl 4-cyano-5-[(2-ethylbutanoyl)amino]-3-methylthiophene-2-carboxylate

Cat. No.: B10976361
M. Wt: 322.4 g/mol
InChI Key: UFJOZARCSGAWNW-UHFFFAOYSA-N
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Description

ISOPROPYL 4-CYANO-5-[(2-ETHYLBUTANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-CYANO-5-[(2-ETHYLBUTANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by thiophene ring formation and subsequent functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

ISOPROPYL 4-CYANO-5-[(2-ETHYLBUTANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ISOPROPYL 4-CYANO-5-[(2-ETHYLBUTANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 3- [Isopropyl (4-Methylbenzoyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid
  • Thiophene-2-Carboxylic Acid Derivatives

Comparison: Compared to similar compounds, ISOPROPYL 4-CYANO-5-[(2-ETHYLBUTANOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE exhibits unique structural features that may contribute to its distinct chemical and biological properties. Its cyano and ethylbutanoyl groups provide additional sites for chemical modifications, enhancing its versatility in various applications .

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

propan-2-yl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H22N2O3S/c1-6-11(7-2)14(19)18-15-12(8-17)10(5)13(22-15)16(20)21-9(3)4/h9,11H,6-7H2,1-5H3,(H,18,19)

InChI Key

UFJOZARCSGAWNW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C#N

Origin of Product

United States

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